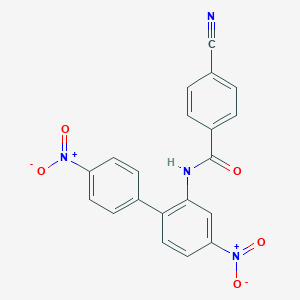
Benzamide, 4-cyano-N-(4,4'-dinitro(1,1'-biphenyl)-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 4-cyano-N-(4,4'-dinitro(1,1'-biphenyl)-2-yl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Benzamide, 4-cyano-N-(4,4'-dinitro(1,1'-biphenyl)-2-yl)- is not fully understood. However, it has been found to interact with specific proteins and enzymes in cancer cells, leading to their inhibition and subsequent cell death. Additionally, it has been found to disrupt the cell wall of bacteria, leading to their death.
Effets Biochimiques Et Physiologiques
Benzamide, 4-cyano-N-(4,4'-dinitro(1,1'-biphenyl)-2-yl)- has been found to exhibit several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, leading to their inhibition and subsequent death. Additionally, it has been found to disrupt the cell wall of bacteria, leading to their death. Benzamide, 4-cyano-N-(4,4'-dinitro(1,1'-biphenyl)-2-yl)- has also been found to exhibit antioxidant properties, making it a potential candidate for the development of new antioxidant drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Benzamide, 4-cyano-N-(4,4'-dinitro(1,1'-biphenyl)-2-yl)- in lab experiments is its potential to inhibit the growth of cancer cells and bacteria. Additionally, it has been found to exhibit antioxidant properties, making it a potential candidate for the development of new antioxidant drugs. However, one of the limitations of using Benzamide, 4-cyano-N-(4,4'-dinitro(1,1'-biphenyl)-2-yl)- in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of Benzamide, 4-cyano-N-(4,4'-dinitro(1,1'-biphenyl)-2-yl)-. One potential direction is the development of new anticancer drugs based on its mechanism of action. Additionally, further research is needed to fully understand its mechanism of action and potential applications in other fields such as the development of OLEDs and antioxidant drugs. Furthermore, the potential toxicity of Benzamide, 4-cyano-N-(4,4'-dinitro(1,1'-biphenyl)-2-yl)- needs to be further studied to determine its safety for use in various applications.
In conclusion, Benzamide, 4-cyano-N-(4,4'-dinitro(1,1'-biphenyl)-2-yl)- is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and toxicity.
Méthodes De Synthèse
Benzamide, 4-cyano-N-(4,4'-dinitro(1,1'-biphenyl)-2-yl)- can be synthesized by reacting 4-cyano-2-nitroaniline with 4,4'-dinitrobiphenyl-2-amine in the presence of a base. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at a high temperature. The resulting product is purified using column chromatography to obtain pure Benzamide, 4-cyano-N-(4,4'-dinitro(1,1'-biphenyl)-2-yl)-.
Applications De Recherche Scientifique
Benzamide, 4-cyano-N-(4,4'-dinitro(1,1'-biphenyl)-2-yl)- has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. Additionally, it has been found to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics. Benzamide, 4-cyano-N-(4,4'-dinitro(1,1'-biphenyl)-2-yl)- has also been studied for its potential use in the development of organic light-emitting diodes (OLEDs).
Propriétés
Numéro CAS |
102387-17-7 |
|---|---|
Nom du produit |
Benzamide, 4-cyano-N-(4,4'-dinitro(1,1'-biphenyl)-2-yl)- |
Formule moléculaire |
C20H12N4O5 |
Poids moléculaire |
388.3 g/mol |
Nom IUPAC |
4-cyano-N-[5-nitro-2-(4-nitrophenyl)phenyl]benzamide |
InChI |
InChI=1S/C20H12N4O5/c21-12-13-1-3-15(4-2-13)20(25)22-19-11-17(24(28)29)9-10-18(19)14-5-7-16(8-6-14)23(26)27/h1-11H,(H,22,25) |
Clé InChI |
OJADUYXHVUCSEM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C#N)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1C#N)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-] |
Autres numéros CAS |
102387-17-7 |
Synonymes |
4-Cyano-N-(4,4'-dinitro(1,1'-biphenyl)-2-yl)benzamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



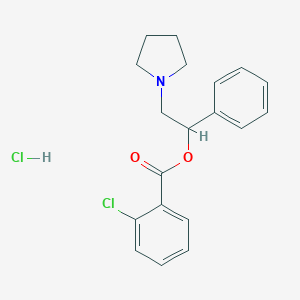
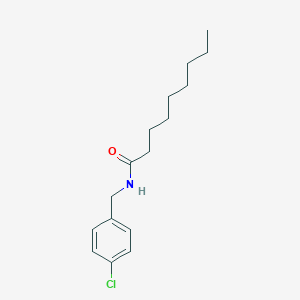
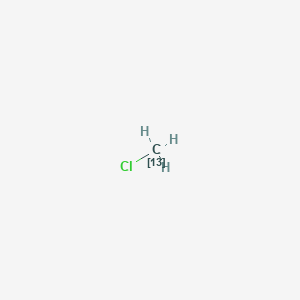
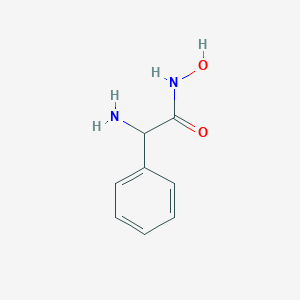
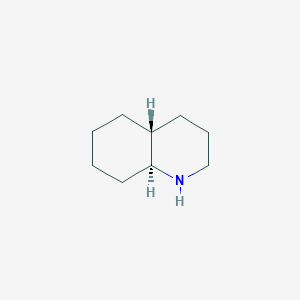
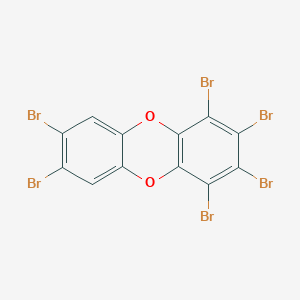
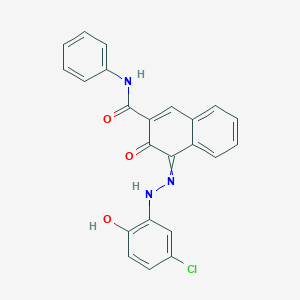
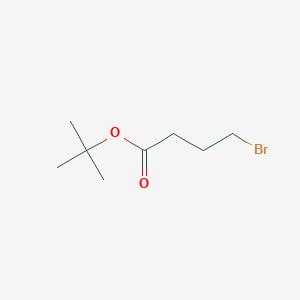
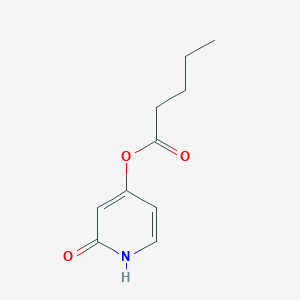
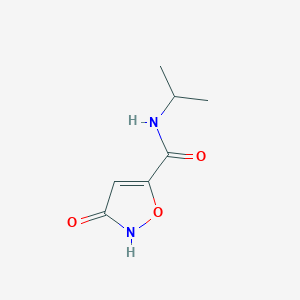
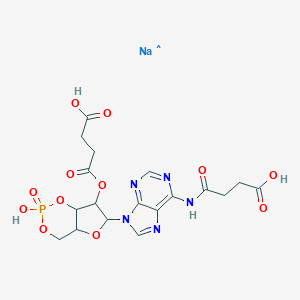
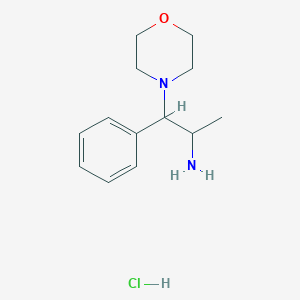
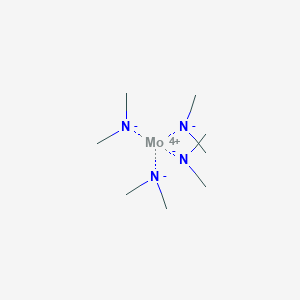
![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-ethenyl-3H-purin-6-one](/img/structure/B8936.png)